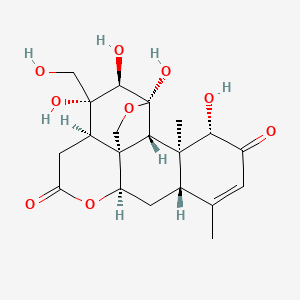
Shinjulactone M
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Shinjulactone M is a quassinoid compound isolated from various parts of the Ailanthus species, an important genus of the Simaroubaceae family. This compound is known for its bitter taste and has been traditionally used as an antimalarial and anthelmintic agent.
Vorbereitungsmethoden
Shinjulactone M is primarily isolated from the Ailanthus species. The extraction process involves the use of solvents to separate the compound from the plant material. The synthetic routes and reaction conditions for this compound are not extensively documented, but it is known that the compound can be obtained in high purity through careful extraction and purification processes .
Analyse Chemischer Reaktionen
Shinjulactone M undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of different ketones and aldehydes .
Wissenschaftliche Forschungsanwendungen
Shinjulactone M has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of quassinoids and their chemical properties.
Biology: this compound is studied for its potential anti-inflammatory and anti-parasitic properties.
Medicine: Research is ongoing to explore its use in treating chronic bronchitis, epilepsy, and asthma.
Industry: The compound’s potential as an antimalarial and anthelmintic agent makes it valuable in the pharmaceutical industry
Wirkmechanismus
The mechanism of action of Shinjulactone M involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins involved in inflammatory and parasitic processes. The exact molecular targets and pathways are still under investigation, but it is believed that this compound exerts its effects by modulating the activity of key signaling molecules .
Vergleich Mit ähnlichen Verbindungen
Shinjulactone M is part of a larger family of quassinoids, which includes compounds like Shinjulactone A, Shinjulactone C, and Ailantinol E, F, and G. These compounds share similar chemical structures and biological activities but differ in their specific functional groups and molecular configurations. This compound is unique due to its specific combination of hydroxyl and epoxy groups, which contribute to its distinct biological properties .
Eigenschaften
Molekularformel |
C20H26O9 |
|---|---|
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
(1S,4R,5R,6R,7R,11R,13S,17S,18S,19R)-4,5,6,17-tetrahydroxy-6-(hydroxymethyl)-14,18-dimethyl-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione |
InChI |
InChI=1S/C20H26O9/c1-8-3-10(22)14(24)17(2)9(8)4-12-18-7-28-20(27,15(17)18)16(25)19(26,6-21)11(18)5-13(23)29-12/h3,9,11-12,14-16,21,24-27H,4-7H2,1-2H3/t9-,11+,12+,14+,15+,16+,17+,18+,19-,20+/m0/s1 |
InChI-Schlüssel |
OYZBTNYPQVEPOO-KFAZELOMSA-N |
Isomerische SMILES |
CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@]([C@@H]([C@@]([C@@H]4CC(=O)O3)(CO)O)O)(OC5)O)C)O |
Kanonische SMILES |
CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4CC(=O)O3)(CO)O)O)(OC5)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


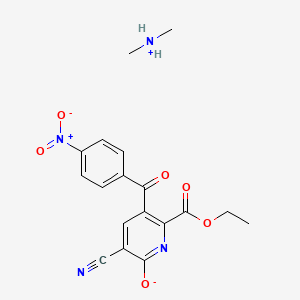
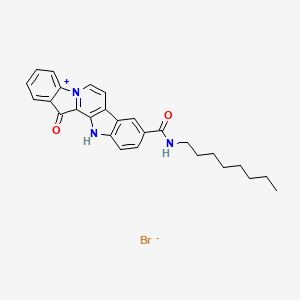
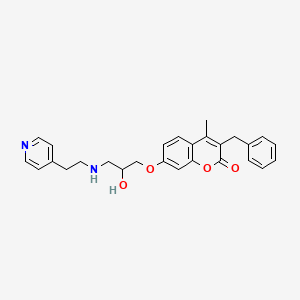
![9-[(1R,2R,4S)-3-azido-2-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B12409776.png)
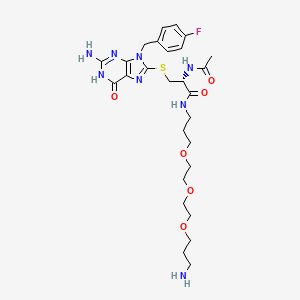
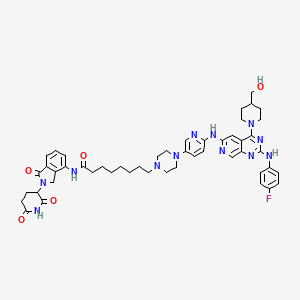
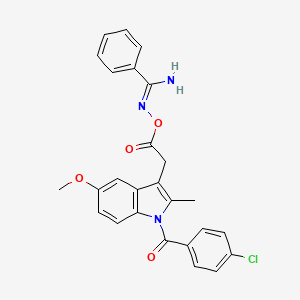
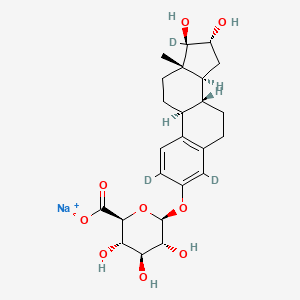
![[(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea](/img/structure/B12409814.png)
![(1R,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12409816.png)




